3-Methyl-3-(4-nitrophenyl)indolin-2-one
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Overview
Description
3-Methyl-3-(4-nitrophenyl)indolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-ones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-nitrophenyl)indolin-2-one typically involves the reaction of isatin with 4-nitrobenzaldehyde in the presence of a base. This reaction proceeds through a condensation mechanism, forming the desired indolin-2-one derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(4-nitrophenyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-(4-nitrophenyl)indolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(4-nitrophenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity. The indolin-2-one core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(4-nitrophenyl)indolin-2-one: Unique due to the presence of both a methyl and a nitrophenyl group.
3-Hydroxy-3-(4-nitrophenyl)indolin-2-one: Similar structure but with a hydroxy group instead of a methyl group, leading to different reactivity and applications.
3-(4-Nitrophenyl)indolin-2-one: Lacks the methyl group, which can affect its chemical properties and biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-methyl-3-(4-nitrophenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O3/c1-15(10-6-8-11(9-7-10)17(19)20)12-4-2-3-5-13(12)16-14(15)18/h2-9H,1H3,(H,16,18) |
InChI Key |
UWLDKTRKBLSEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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